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Compound of Interest

Compound Name: pTH (73-84) (human)

Cat. No.: B3259678

This technical support center provides troubleshooting guidance and frequently asked
questions for researchers using pth (73-84) ELISA kits.

Troubleshooting Guide: Low Signal

A common issue encountered during ELISA is a weak or absent signal. This guide provides a
systematic approach to identifying and resolving the root causes of low signal in your pTH (73-
84) ELISA experiments.

Question: My ELISA plate shows uniformly low or no signal, even in the high concentration
standards. What are the possible causes and solutions?

Answer:

This issue, characterized by very low optical density (OD) readings across the entire plate,
suggests a systemic problem with the assay setup or reagents. Below is a table outlining
potential causes and recommended actions.
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Possible Cause

Recommended Solution

Reagent Preparation or Handling

Incorrect reagent preparation

Double-check all calculations and dilution steps
for standards, antibodies, and other reagents.
Ensure that concentrated reagents were brought
to room temperature and mixed gently but
thoroughly before dilution.[1][2][3] Re-prepare

fresh reagents if there is any doubt.

Reagents added in the wrong order

Review the kit protocol to confirm the correct
order of reagent addition. Rerunning the assay
with careful adherence to the protocol is

necessary.

Expired or improperly stored reagents

Verify the expiration dates on all kit components.
[2][4] Ensure that all reagents have been stored
at the recommended temperatures (typically 2-
8°C).[5][6][7] Do not use reagents from different
kit lots together.[3][9]

Inactive enzyme conjugate (e.g., HRP)

Protect the enzyme conjugate from light.[7][8]
Avoid using buffers containing inhibitors like
sodium azide, which can inactivate horseradish
peroxidase (HRP).[4]

Substrate solution is not working

The substrate solution should be colorless
before use. If it has changed color, it may be
contaminated or degraded and should be
replaced.[2][4]

Procedural Errors

Insufficient incubation times or incorrect

temperatures

Adhere strictly to the incubation times and
temperatures specified in the protocol.[4][10]
Ensure the plate is brought to room temperature

before adding reagents if required.[11]

Inadequate washing

Insufficient washing can lead to high

background, but overly aggressive washing can
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elute the antibody or antigen from the wells.[2]
[10] Ensure the correct volume of wash buffer is
used and that wells are not left to dry out for

extended periods between steps.[2]

) Cover the plate with a sealer during incubation
Plate wells dried out )
steps to prevent evaporation.[4]

Instrument or Equipment Issues

Confirm that the correct wavelength is being

used for reading the plate (e.g., 450 nm for TMB
Incorrect plate reader settings substrate with a stop solution).[2][4] If a

reference wavelength is used, ensure it is also

set correctly.[6]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a pTH (73-84) sandwich ELISA?

A sandwich ELISA for pTH (73-84) is a quantitative immunoassay. The wells of a microplate are
pre-coated with a capture antibody specific for a particular epitope on the pTH molecule (e.g.,
pTH 39-84). When the sample is added, the pTH (including the 73-84 fragment) is captured by
this antibody. A second, enzyme-conjugated detection antibody that recognizes a different
epitope (e.g., pTH 73-84) is then added.[7] This forms a "sandwich" of capture antibody-pTH-
detection antibody. After adding a substrate, the enzyme catalyzes a color change that is
proportional to the amount of pTH (73-84) present in the sample.[12]

Q2: Can | use serum samples with this type of ELISA?

It is generally recommended to use EDTA plasma for PTH assays, as PTH has been reported
to be more stable in EDTA plasma than in serum.[5][9] If using serum, samples should be
clotted for two hours at room temperature or overnight at 4°C before centrifugation.[1][11]
Always handle samples promptly and avoid repeated freeze-thaw cycles.[1][6][11]

Q3: My standard curve is poor, showing low R2 values. How can | improve it?

A poor standard curve can be caused by several factors:
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o Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing the
serial dilutions for the standard curve. Use calibrated pipettes and change tips for each
dilution.[1][10]

e Improper Standard Reconstitution: Reconstitute the lyophilized standard exactly as
described in the protocol. Allow it to dissolve completely and mix gently to avoid foaming.[1]

[8]

o Cross-Contamination: Avoid splashing between wells. Use fresh pipette tips for each
standard, sample, and reagent.[10]

 Incorrect Curve Fit: Use the recommended regression analysis for your data (e.g., four-
parameter logistic curve fit).

Q4: What should | do if my sample concentrations are outside the detection range of the kit?

If your sample values are higher than the highest standard, you will need to dilute your samples
with the provided sample diluent and re-run the assay.[5] Remember to multiply the final result
by the dilution factor to obtain the actual concentration. If the signal is too low and falls below
the detectable range, you may need to concentrate the sample, though this is less common
and can introduce other issues.

Experimental Protocols
Example pTH (73-84) Sandwich ELISA Protocol

This is an example protocol and should be adapted based on the specific instructions provided
with your kit.

» Reagent Preparation:
o Bring all reagents and samples to room temperature before use.[11]

o Prepare the 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized
water.[1]

o Reconstitute the lyophilized standards and controls as per the kit instructions.[8]
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o Prepare the working solution of the biotinylated detection antibody and HRP-conjugated
antibody if they are provided separately.[5][8]

o Assay Procedure:

[¢]

Determine the number of wells required for your standards, controls, and samples. It is
recommended to run all in duplicate.[6]

o Add 100 pL of each standard, control, and sample to the appropriate wells of the
streptavidin-coated microplate.[7]

o Add 50 pL of the working antibody solution (containing both biotinylated anti-pTH (39-84)
and HRP-conjugated anti-pTH (73-84)) to each well.[7]

o Cover the plate with a sealer and incubate for 3 hours at room temperature on a horizontal
rotator (180-220 RPM).[7][8]

o Aspirate the liquid from each well and wash each well 4-5 times with 350 pL of 1X Wash
Buffer.[12][13] After the final wash, invert the plate and blot it firmly on absorbent paper to
remove any remaining buffer.[1]

o Add 100 pL of TMB Substrate to each well.[8]
o Incubate the plate for 30 minutes at room temperature in the dark.[8]
o Add 100 pL of Stop Solution to each well. The color will change from blue to yellow.[13]

o Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop
Solution.

Visualizations
Experimental Workflow
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pTH (73-84) ELISA Experimental Workflow
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Caption: A typical workflow for a pTH (73-84) sandwich ELISA.
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Troubleshooting Logic for Low Signal

Troubleshooting Low Signal in pTH (73-84) ELISA
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Caption: A decision tree for troubleshooting low signal issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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